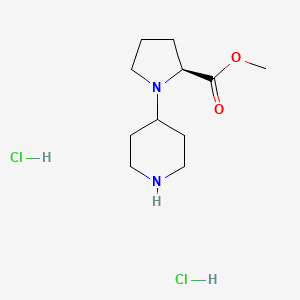

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride

Description

Methyl (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is a chiral piperidine-pyrrolidine hybrid compound with a methyl ester functional group. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

methyl (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRSABMXMIYJAG-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride typically involves several steps:

Starting Materials: : The synthesis begins with the selection of appropriate starting materials like piperidine and pyrrolidine derivatives.

Reactions: : Multiple reactions, including alkylation, esterification, and chlorination, are sequentially carried out under controlled conditions. These may involve reagents such as alkyl halides, acids, and base catalysts.

Purification: : The resulting compound is purified using techniques like recrystallization and chromatography.

Industrial Production Methods

On an industrial scale, the production might include:

Optimized Reaction Conditions: : Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste.

Automated Processes: : Using automated systems and reactors to control temperature, pH, and reaction times more precisely.

Large-scale Purification: : Utilizing industrial-scale purification methods, including crystallization and distillation, to obtain the desired product in bulk.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride can undergo oxidation reactions, typically yielding oxidized derivatives with modified functional groups.

Reduction: : It can be reduced to simpler derivatives or to alter the electronic properties of the molecule.

Substitution: : The compound can undergo nucleophilic substitution reactions to replace functional groups or atoms with others, altering its chemical properties.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Involvement of nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation and reduction reactions typically yield derivatives with altered functional groups, which may further be explored for their unique properties.

Substitution reactions produce compounds with new functional groups, enhancing the molecule’s utility in various applications.

Scientific Research Applications

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride finds applications in several scientific fields:

Chemistry

Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Analytical Chemistry: : Employed in the development of analytical techniques to detect and quantify similar compounds.

Biology

Biochemical Research: : Studied for its interaction with various biomolecules, aiding in the understanding of biochemical pathways.

Molecular Biology: : Utilized in the study of molecular interactions and enzyme mechanisms.

Medicine

Pharmacology: : Investigated for its potential effects on biological systems, contributing to drug discovery and development.

Clinical Research: : Explored for its possible therapeutic applications in treating diseases or conditions.

Industry

Chemical Manufacturing: : Used in the production of other valuable chemicals.

Material Science: : Studied for its properties that may contribute to the development of new materials.

Mechanism of Action

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exerts its effects through specific molecular interactions:

Molecular Targets: : Targets specific proteins or enzymes, influencing their activity.

Pathways Involved: : Modulates biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound shares structural motifs with several piperidine derivatives. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₁N₂O₂·2HCl | ~300 (estimated) | Pyrrolidine-2-carboxylate, piperidin-4-yl | Dihydrochloride |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Monohydrochloride |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridinyl methanone, aminomethyl | Dihydrochloride |

| Carfentanil (for regulatory context) | C₂₄H₃₀N₂O₃ | 394.5 | Propanoyl amino, phenylethyl | Free base |

Notes:

- The target compound’s dihydrochloride salt improves solubility compared to monohydrochloride derivatives like 4-(Diphenylmethoxy)piperidine Hydrochloride .

- Unlike Carfentanil (a potent opioid), the target lacks a phenylethyl or acylated amino group, reducing likely opioid receptor affinity .

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., target compound and [4-(Aminomethyl)piperidin-1-yl]methanone dihydrochloride) exhibit higher water solubility than free bases or monohydrochlorides. This property is critical for drug delivery .

- Stability : Piperidine derivatives with hydrochloride salts generally show enhanced stability under ambient conditions. However, specific decomposition pathways for the target compound remain uncharacterized in the available literature .

Toxicological and Regulatory Profiles

- Acute Toxicity: Limited data exist for the target compound. Analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride also lack detailed acute toxicity metrics, highlighting a common gap in safety profiles for experimental piperidine derivatives .

- Regulatory Status : Piperidine-based compounds such as Carfentanil and Furanylfentanyl are classified under Schedule I of the 1961 Single Convention on Narcotic Drugs due to their opioid activity . The target compound’s structural differences (e.g., absence of opioid-like substituents) may exempt it from similar restrictions, though regulatory scrutiny depends on pharmacological data.

Biological Activity

Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride, with the CAS number 1202899-22-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 285 Da

- LogP : 0.08

- Polar Surface Area : 42 Å

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

These properties suggest that the compound has moderate lipophilicity and may exhibit good bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has been shown to act as an agonist for certain proteases, particularly human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. This interaction is linked to potential anticancer strategies, as HsClpP modulation can lead to apoptosis in cancer cells .

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) cells, with an IC value indicating significant potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC | EC | Notes |

|---|---|---|---|

| Inhibition of HCC cell proliferation | 3.1 μM | - | Significant compared to control compounds |

| Agonistic activity on HsClpP | - | 1.30 μM | Induces apoptosis in HCC cells |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Properties : Research indicates that this compound can effectively induce cell death in HCC models through the activation of HsClpP, leading to mitochondrial dysfunction and subsequent apoptosis .

- Comparative Efficacy : In vivo studies have shown that the compound exhibits superior tumor growth inhibition compared to traditional kinase inhibitors like sorafenib, suggesting a promising alternative for cancer treatment .

- Synthetic Approaches : The synthesis of this compound has been optimized for high yields, facilitating further research into its biological effects and potential modifications for enhanced activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of pyrrolidine precursors with piperidine derivatives. Key steps include:

- Ring formation : Cyclization of a proline derivative with 4-piperidinone under acidic conditions (e.g., HCl reflux) to form the pyrrolidine-piperidine scaffold .

- Esterification : Methylation of the carboxylic acid group using methanol and thionyl chloride (SOCl₂) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >95% purity .

- Critical parameters : Acid concentration during cyclization affects stereochemical integrity, while excess methylating agents reduce byproduct formation .

Q. How is the stereochemical configuration of the compound confirmed?

- Analytical techniques :

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration .

- Chiral HPLC : Employing a Chiralpak® AD-H column (hexane/isopropanol mobile phase) to separate enantiomers and verify enantiopurity .

- Optical rotation : Comparison with literature values for (2S) configuration .

Q. What methods are recommended for assessing purity and stability in storage?

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Stability :

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >150°C for hydrochloride salts) .

- Long-term storage : Desiccated at -20°C under argon to prevent hygroscopic degradation .

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to HCl gas release .

- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Approach :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in enzyme inhibition assays .

- Target validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .

- Meta-analysis : Compare data across studies using tools like PubChem BioActivity Data to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Metabolic stability :

- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH cofactor) to assess half-life .

- Structural modifications : Introduce fluorine atoms at metabolically vulnerable sites (e.g., piperidine ring) to block oxidation .

- Solubility enhancement : Co-formulate with cyclodextrins or use salt forms (e.g., besylate instead of hydrochloride) .

Q. How is the mechanism of action elucidated for novel biological targets?

- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with G-protein-coupled receptors (GPCRs) or kinases .

- Functional assays :

- cAMP/GTPγS binding : For GPCR targets .

- Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Quality control :

- In-process monitoring : FTIR tracking of esterification completion (~1720 cm⁻¹ for methyl ester) .

- Design of experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) via response surface methodology .

- Scale-up protocols : Transition from batch to flow chemistry for improved reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.